molecular formula C24H21FN8O2 B11554617 N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11554617
M. Wt: 472.5 g/mol
InChI Key: DKKWNSGWGCYCCV-VULFUBBASA-N
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Description

N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents:

    Hydrazine Derivatization: The hydrazine moiety is introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N2-(3,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazine and nitrophenyl groups.

    N2-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylphenyl and nitrophenyl groups.

    N4-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylphenyl and fluorophenyl groups.

Uniqueness

The uniqueness of N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21FN8O2

Molecular Weight

472.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(3-fluorophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21FN8O2/c1-15-6-7-20(12-16(15)2)28-23-29-22(27-19-8-10-21(11-9-19)33(34)35)30-24(31-23)32-26-14-17-4-3-5-18(25)13-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

DKKWNSGWGCYCCV-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)F)C

Origin of Product

United States

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